Cas no 33284-07-0 (N-[2-(1H-Indol-3-yl)ethyl]-4-nitrobenzamide)
N-[2-(1H-Indol-3-yl)ethyl]-4-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide
- Oprea1_711479
- CBDivE_000512
- MLS000589373
- N-(2-INDOL-3-YLETHYL)(4-NITROPHENYL)FORMAMIDE
- HMS2584C13
- STK002888
- SMR000212804
- ST51059291
- N-(2-indol-3-ylethyl)(4-nitrophenyl)carboxamide
- N-[2-(1H-Indol-3-yl)-ethyl]-4-nitro-benzamide
- N-[2-(1H-Indol-3-yl)ethyl]-4-nitrobenzamide
-
- MDL: MFCD00170861
- Inchi: 1S/C17H15N3O3/c21-17(12-5-7-14(8-6-12)20(22)23)18-10-9-13-11-19-16-4-2-1-3-15(13)16/h1-8,11,19H,9-10H2,(H,18,21)
- InChI Key: FWDHGWNGPRPYAI-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)[N+](=O)[O-])NCCC1=CNC2C=CC=CC1=2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 429
- XLogP3: 3.3
- Topological Polar Surface Area: 90.7
N-[2-(1H-Indol-3-yl)ethyl]-4-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB160924-1 g |
N-(2-Indol-3-ylethyl)(4-nitrophenyl)formamide |
33284-07-0 | 1g |
€211.30 | 2023-05-08 | ||
| abcr | AB160924-5 g |
N-(2-Indol-3-ylethyl)(4-nitrophenyl)formamide |
33284-07-0 | 5g |
€377.50 | 2023-05-08 | ||
| abcr | AB160924-10 g |
N-(2-Indol-3-ylethyl)(4-nitrophenyl)formamide |
33284-07-0 | 10g |
€482.50 | 2023-05-08 | ||
| abcr | AB160924-1g |
N-(2-Indol-3-ylethyl)(4-nitrophenyl)formamide; . |
33284-07-0 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB160924-5g |
N-(2-Indol-3-ylethyl)(4-nitrophenyl)formamide; . |
33284-07-0 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB160924-10g |
N-(2-Indol-3-ylethyl)(4-nitrophenyl)formamide; . |
33284-07-0 | 10g |
€482.50 | 2024-06-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403552-50mg |
N-(2-(1H-indol-3-yl)ethyl)-4-nitrobenzamide |
33284-07-0 | 98% | 50mg |
¥1327.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403552-100mg |
N-(2-(1H-indol-3-yl)ethyl)-4-nitrobenzamide |
33284-07-0 | 98% | 100mg |
¥2373.00 | 2024-05-18 |
N-[2-(1H-Indol-3-yl)ethyl]-4-nitrobenzamide Suppliers
N-[2-(1H-Indol-3-yl)ethyl]-4-nitrobenzamide Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on N-[2-(1H-Indol-3-yl)ethyl]-4-nitrobenzamide
Professional Introduction to N-[2-(1H-Indol-3-yl)ethyl]-4-nitrobenzamide (CAS No. 33284-07-0)
N-[2-(1H-Indol-3-yl)ethyl]-4-nitrobenzamide, a compound with the chemical identifier CAS No. 33284-07-0, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in drug discovery and development. The presence of both indole and nitrobenzamide moieties in its molecular framework suggests a unique set of pharmacological properties that make it a promising candidate for further investigation.
The indole moiety, a well-known pharmacophore in medicinal chemistry, is frequently associated with various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. In particular, derivatives of indole have been extensively studied for their ability to modulate pathways such as MAPK and NF-κB, which are crucial in cancer progression and inflammation. The specific substitution pattern on the indole ring in N-[2-(1H-Indol-3-yl)ethyl]-4-nitrobenzamide may contribute to its unique interaction with biological targets, potentially leading to novel therapeutic interventions.
The nitrobenzamide group adds another layer of complexity to the compound's pharmacological profile. Nitroaromatic compounds are known for their diverse biological activities, including antitumor, anti-inflammatory, and analgesic properties. The nitro group can be reduced to an amine under certain conditions, which can alter the compound's reactivity and biological activity. This dual functionality makes N-[2-(1H-Indol-3-yl)ethyl]-4-nitrobenzamide a versatile scaffold for designing molecules with tailored pharmacological properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of N-[2-(1H-Indol-3-yl)ethyl]-4-nitrobenzamide with various biological targets. These studies have highlighted its potential as an inhibitor of enzymes involved in cancer metabolism and as a modulator of signaling pathways relevant to neurodegenerative diseases. For instance, preliminary computational studies suggest that this compound may interact with poly(ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair and cell death processes.
In vitro experiments have further elucidated the pharmacological profile of N-[2-(1H-Indol-3-yl)ethyl]-4-nitrobenzamide. These studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting proliferation. The compound has also shown promise in reducing inflammation by modulating key inflammatory cytokines such as TNF-α and IL-6. These findings align with the growing body of evidence supporting the use of indole derivatives in anti-cancer and anti-inflammatory therapies.
The synthesis of N-[2-(1H-Indol-3-yl)ethyl]-4-nitrobenzamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the indole ethylamine intermediate followed by nitration and subsequent amide bond formation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency and selectivity of these transformations.
The development of novel drug candidates like N-[2-(1H-Indol-3-yl)ethyl]-4-nitrobenzamide relies heavily on robust analytical techniques for characterization and quality control. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly used methods to confirm the identity and purity of the compound. Additionally, X-ray crystallography has been utilized to determine the crystal structure of this compound, providing valuable insights into its molecular geometry and interactions.
Future research directions for N-[2-(1H-Indol-3-yl)ethyl]-4-nitrobenzamide include exploring its mechanism of action in greater detail and evaluating its efficacy in preclinical models. Studies are ongoing to investigate how this compound interacts with specific proteins and enzymes at the molecular level, which could provide critical insights into its therapeutic potential. Furthermore, preclinical trials are being planned to assess its safety profile and pharmacokinetic properties in animal models before potential human testing.
The impact of N-[2-(1H-Indol-3-yl)ethyl]-4-nitrobenzamide on drug discovery is significant due to its unique structural features and promising biological activities. As research continues to uncover new therapeutic applications for indole derivatives, compounds like this one are poised to play a crucial role in developing next-generation pharmaceuticals. The combination of computational modeling, synthetic chemistry, and biological evaluation underscores the multidisciplinary nature of modern drug development efforts.
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